molecular formula C23H23N3O5S B2726871 N-(3,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 900003-92-1

N-(3,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2726871
CAS RN: 900003-92-1
M. Wt: 453.51
InChI Key: SDCGXUBPXXPLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H23N3O5S and its molecular weight is 453.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Molecular Conformation

Studies on related compounds, such as various 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, have contributed significantly to the field of crystallography by providing detailed insights into molecular conformations. For instance, the crystal structures of certain diamino-pyrimidin-sulfanyl acetamides reveal molecules with folded conformations, where the pyrimidine ring inclines at specific angles to the benzene ring, illustrating the molecular architecture's complexity and the influence of substituents on molecular shape (Subasri et al., 2017).

Medicinal Chemistry: Antifolates and Antitumor Agents

In medicinal chemistry, structurally similar molecules have been investigated for their potential as antifolates and antitumor agents. For example, studies on classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates have demonstrated potent dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the folate pathway, highlighting their therapeutic potential in cancer treatment (Gangjee et al., 2008).

Heterocyclic Chemistry

In heterocyclic chemistry, the synthesis of novel heterocyclic compounds derived from complex molecules, including those with dimethoxyphenyl groups, has been explored for their anti-inflammatory and analgesic properties. Such research underlines the versatility of these molecules in generating new pharmacologically active compounds (Abu‐Hashem et al., 2020).

Spectroscopy and Computational Chemistry

Vibrational spectroscopic studies on related compounds have provided valuable insights into their structural and electronic properties. For instance, the vibrational signatures of certain sulfanyl acetamide compounds, analyzed through Raman and Fourier transform infrared spectroscopy, have elucidated stereo-electronic interactions, stability, and intramolecular contacts, contributing to the understanding of their pharmacokinetic properties and potential as antiviral agents (Mary et al., 2022).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-4-9-26-22(28)21-20(17-7-5-6-8-18(17)31-21)25-23(26)32-13-19(27)24-14-10-15(29-2)12-16(11-14)30-3/h5-8,10-12H,4,9,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCGXUBPXXPLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.